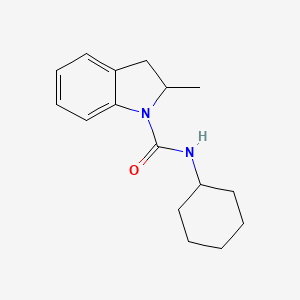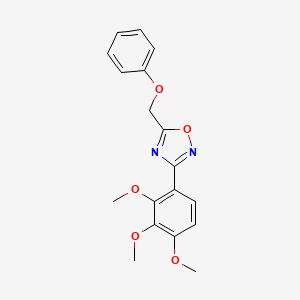![molecular formula C15H14FN3O2 B5320500 N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as FAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FAPA is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and sirtuins, which play a crucial role in the regulation of gene expression.
作用機序
FAPA exerts its effects by inhibiting N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that regulate several cellular processes, including DNA repair, metabolism, and aging. FAPA inhibits both this compound and sirtuins, leading to the upregulation of several genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FAPA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FAPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FAPA has been studied in animal models of neurodegenerative diseases and has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
FAPA has several advantages for lab experiments. It is a potent inhibitor of N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins, making it a useful tool for studying gene expression and epigenetic regulation. FAPA has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, FAPA has some limitations, including its limited selectivity for this compound and sirtuins. FAPA also has a short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of FAPA. One area of research is the development of more selective HDAC and sirtuin inhibitors. Another area of research is the study of FAPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. FAPA has also been studied in animal models of diabetes and obesity, and future studies may investigate its potential in these areas. Overall, FAPA has significant potential for the development of novel therapeutics for several diseases.
合成法
The synthesis of FAPA involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl chloride to obtain 3-[(3-fluorophenyl)amino]-3-oxopropanoic acid. This intermediate is then reacted with 4-aminobenzamide to obtain FAPA. The synthesis of FAPA has been optimized to obtain high yields and purity.
科学的研究の応用
FAPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. FAPA has also been shown to have anti-inflammatory and neuroprotective effects. FAPA has been studied in animal models of Alzheimer's disease and has been shown to improve cognitive function.
特性
IUPAC Name |
N-[3-[(3-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPNLPSOATVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)
![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)


![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)

![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)